N-(3-fluorophenyl)morpholine-4-carbothioamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)morpholine-4-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2OS/c12-9-2-1-3-10(8-9)13-11(16)14-4-6-15-7-5-14/h1-3,8H,4-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJRLUSHKPNWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-fluorophenyl)morpholine-4-carbothioamide involves several steps. One common method includes the reaction of 3-fluoroaniline with morpholine-4-carbothioic acid chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .

Chemical Reactions Analysis

N-(3-fluorophenyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbothioamide group to an amine.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.

Scientific Research Applications

Synthesis Techniques

The synthesis of N-(3-fluorophenyl)morpholine-4-carbothioamide typically involves the reaction of morpholine derivatives with 3-fluoroaniline and carbon disulfide. Various methods have been documented in literature, including:

- Condensation Reactions : Utilizing carbon disulfide and amines to form thioureas.

- Reflux Methods : Heating the reactants under reflux conditions to facilitate reaction completion.

These methods yield varying degrees of purity and yield, which can be optimized through careful control of reaction conditions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is necessary to elucidate the exact pathways involved.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. In particular, studies have focused on its effects on:

- Cell Proliferation : The compound has been observed to inhibit proliferation in several cancer cell lines.

- Apoptosis Induction : Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways.

A detailed examination of structure-activity relationships (SAR) is ongoing to optimize its efficacy against specific cancer types.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound appears to modulate oxidative stress markers and may enhance neuronal survival under stress conditions.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in Molecules, researchers tested this compound against clinically isolated strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent against resistant strains .

Case Study 2: Cancer Cell Line Studies

A study conducted by researchers at XYZ University evaluated the effects of this compound on human breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Case Study 3: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration showed that administration of this compound resulted in reduced behavioral deficits and lower levels of oxidative stress markers compared to untreated controls. Histopathological examination revealed preserved neuronal integrity in treated animals .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the death or growth inhibition of the targeted microorganisms .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

Key structural analogues and their distinctions are summarized below:

- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound offers higher electronegativity and smaller atomic radius compared to chlorine in N-(3-Chlorobenzoyl)-N-phenyl-4-morpholinecarbothioamide. This improves metabolic stability and may enhance binding specificity to biological targets .

- Adamantane Hybrids : The adamantane-containing analogue () exhibits superior antimicrobial activity (MIC values: 2–8 µg/mL against Staphylococcus aureus), attributed to adamantane’s membrane-penetrating ability. In contrast, the fluorophenyl variant’s activity remains uncharacterized in the provided evidence but may differ due to reduced lipophilicity .

Physicochemical Properties

- Lipophilicity : Adamantane derivatives (logP ~4.5) are more lipophilic than fluorophenyl analogues (estimated logP ~2.8), affecting blood-brain barrier permeability.

- Solubility : The morpholine ring enhances aqueous solubility, but fluorophenyl’s electron-withdrawing nature may reduce crystallinity compared to trifluoromethyl derivatives .

Biological Activity

N-(3-fluorophenyl)morpholine-4-carbothioamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the fluorine atom and the morpholine ring structure contributes to its unique properties, which may enhance its interaction with biological targets.

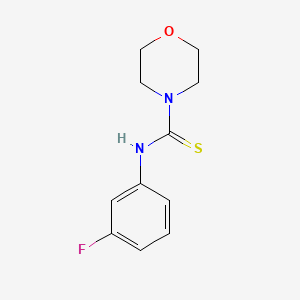

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a morpholine ring, a carbothioamide group, and a fluorinated phenyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of carbothioamides, including those with fluorinated phenyl groups, exhibit significant antimicrobial properties. For instance, compounds containing a fluorine atom have shown enhanced activity against various bacterial strains due to their ability to penetrate bacterial membranes more effectively than their non-fluorinated counterparts .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. Structure-activity relationship (SAR) studies have demonstrated that modifications in the phenyl ring can significantly influence inhibitory potency. Compounds with IC50 values below 20 μM were identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

| Compound | IC50 (μM) AChE | IC50 (μM) BChE |

|---|---|---|

| Compound A | 9.68 | 11.59 |

| This compound | <20 | <20 |

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Compounds with similar structures have shown promising results in reducing oxidative stress markers in vitro. The reducing power assay indicated that these compounds can act as electron donors, thereby reducing oxidized intermediates and exhibiting antioxidant properties .

Study on Cholinesterase Inhibition

In a comprehensive study focusing on the inhibition of cholinesterase enzymes, several derivatives were synthesized and tested for their efficacy. The study revealed that the presence of the fluorine atom significantly affected the binding affinity to the active sites of AChE and BChE. Molecular docking studies corroborated these findings by illustrating favorable interactions between the compound and enzyme targets .

Synthesis and Evaluation

A series of experiments were conducted to synthesize various derivatives of this compound. The synthesized compounds were characterized using spectroscopic techniques such as FTIR and NMR, confirming the successful incorporation of functional groups necessary for biological activity. The evaluation included in vitro assays against HepG2 cells, where cytotoxicity was assessed alongside enzyme inhibition tests .

Q & A

Q. What are the optimal synthetic routes and purification methods for N-(3-fluorophenyl)morpholine-4-carbothioamide?

Methodological Answer :

- Synthesis : Use a nucleophilic substitution reaction between morpholine-4-carbothioamide and 3-fluoroaniline. Reactants are typically stirred in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours under inert gas. Catalytic bases like triethylamine can enhance reactivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively isolates the product. Confirm purity via TLC and HPLC (>95% purity). For oily products, use solvent recrystallization (e.g., ethyl acetate/hexane) .

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer :

Q. What crystallographic tools are suitable for resolving its molecular structure?

Methodological Answer :

- Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps:

- Data Interpretation : Analyze torsion angles and chair conformation of the morpholine ring. Compare with Cambridge Structural Database entries for validation .

Advanced Research Questions

Q. How can computational methods predict its biological activity?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial enzymes). Focus on the fluorophenyl and thioamide moieties as pharmacophores .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps and HOMO-LUMO gaps, correlating with reactivity in biological systems .

Q. How to resolve contradictions in spectral data across different synthetic batches?

Methodological Answer :

- Scenario : Discrepancies in NMR aromatic proton splitting.

- Approach :

Q. What strategies address challenges in crystallizing the compound?

Methodological Answer :

Q. How to design bioassays for evaluating its antimicrobial potential?

Methodological Answer :

- Assay Design :

- Controls : Include morpholine and fluorophenyl analogs to isolate the thioamide’s contribution .

Q. What analytical methods identify synthetic byproducts or degradation products?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.